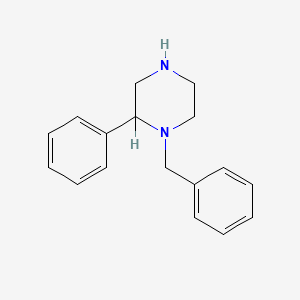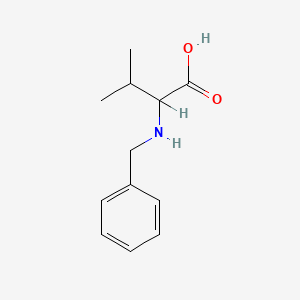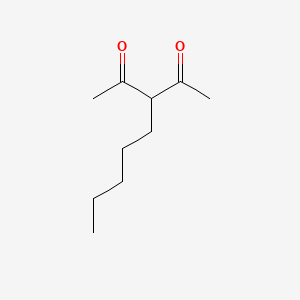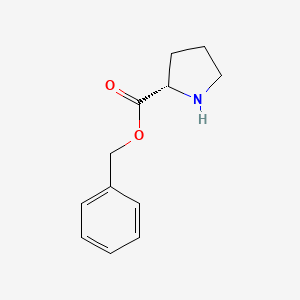
Proline benzyl ester
Descripción general
Descripción
L-Proline benzyl ester is a compound used extensively in peptide chemistry and as a chiral auxiliary in the asymmetric Diels-Alder reaction . It’s also known as L-Proline benzyl ester hydrochloride .
Synthesis Analysis
The synthesis of L-Proline benzyl ester involves esterification reactions . One method involves the Fischer–Speier esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst .
Molecular Structure Analysis
The molecular formula of L-Proline benzyl ester is C12H15NO2·HCl . Its molecular weight is 241.71 . The SMILES string representation is Cl [H]. [H] [C@]1 (CCCN1)C (=O)OCc2ccccc2 .
Chemical Reactions Analysis
Esters, including benzyl esters like L-Proline benzyl ester, undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .
Physical And Chemical Properties Analysis
L-Proline benzyl ester is a solid at room temperature . It has a melting point of 148-151°C . It’s soluble in methanol . Esters are intermediate in boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding .
Aplicaciones Científicas De Investigación
Gas-Phase Fragmentation Studies
Proline benzyl ester's behavior in gas-phase fragmentation has been investigated using electrospray ionization mass spectrometry and theoretical calculation. This study highlights the fragmentation reactions of protonated benzyl esters of proline, revealing insights into molecular decomposition and ion-neutral complex formations, crucial for understanding chemical processes in mass spectrometry (Li, Zhang, Zhang, & Jiang, 2013).
Chiral Separation in High-Performance Liquid Chromatography (HPLC)
Research demonstrates the use of proline benzyl ester derivatives in chiral separation, a pivotal process in pharmaceutical compound synthesis. By employing HPLC methods with a Chiralpak AD-H column, the study offers significant insights into the resolution of enantiomers of proline derivatives, enhancing understanding of chiral recognition mechanisms (Zhao & Pritts, 2007).
Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines
In this research, proline benzyl ester derivatives have been utilized to synthesize diverse pyrrolo[3,2-d]pyrimidines, demonstrating their applicability in creating molecular diversity, which is vital in drug development and material science (Marcotte, Rombouts, & Lubell, 2003).
Study on L-Proline Benzyl Ester Interaction with Praseodymium Complexes
Research exploring the interaction of L-proline benzyl ester with praseodymium(III) complexes provides novel insights into the nature of chiral discriminatory interactions. These findings are significant for understanding molecular interactions in inorganic chemistry and for potential applications in enantioselective synthesis (Parac‐Vogt, Binnemans, & Görller-Walrand, 2002).
Peptide Synthesis Using Prolyl Aminopeptidase
A study on prolyl aminopeptidase from Streptomyces thermoluteus highlights its use in synthesizing proline-containing peptides, with proline benzyl ester being a key component. This research offers a foundation for the production of physiologically active proline peptides, which have broad implications in biotechnology and medicinal chemistry (Yamamoto, Usuki, Iwabuchi, & Hatanaka, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCLBQFBKZQOAF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl L-prolinate | |
CAS RN |
41324-66-7 | |
| Record name | L-Proline phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41324-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

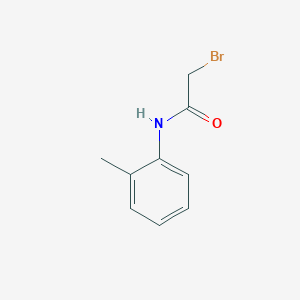
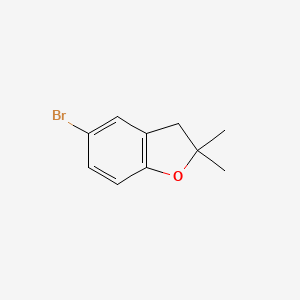
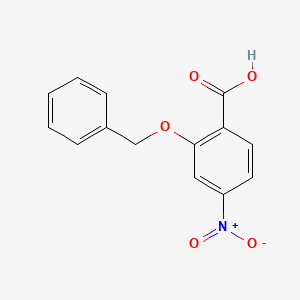
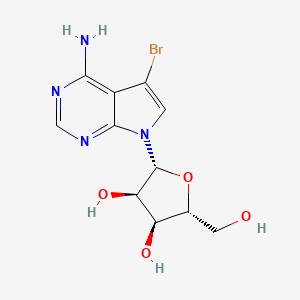
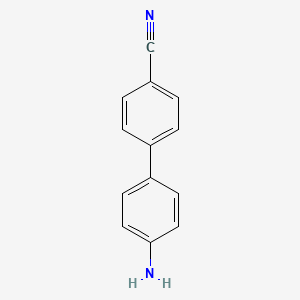
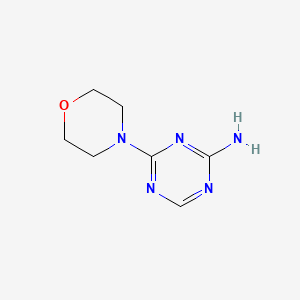
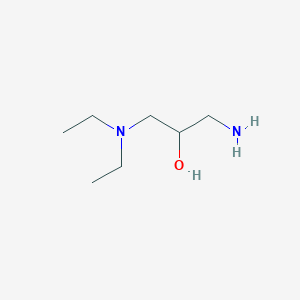
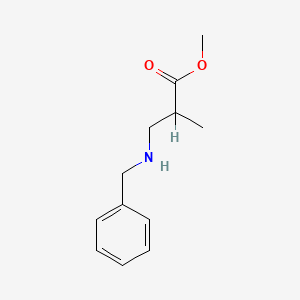
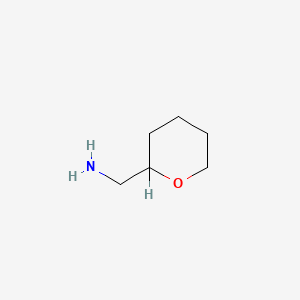
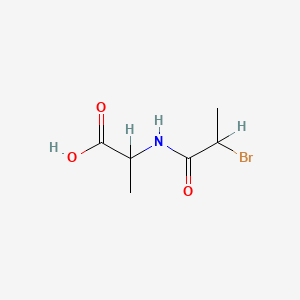
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)
